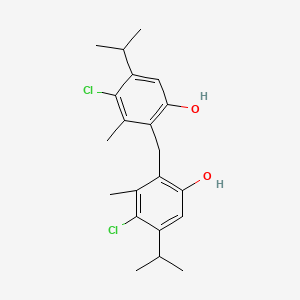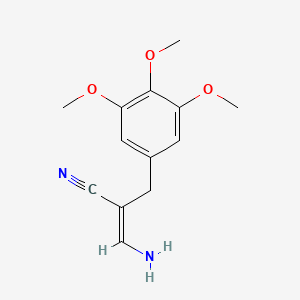
3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile is an organic compound with the molecular formula C13H16N2O3 It is a derivative of acrylonitrile and contains a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine and acrylonitrile under basic conditions. A common method includes:
Condensation Reaction: 3,4,5-trimethoxybenzaldehyde is reacted with an amine (such as aniline) in the presence of a base (e.g., sodium hydroxide) to form an intermediate Schiff base.
Addition of Acrylonitrile: The intermediate is then reacted with acrylonitrile to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing bioactive heterocycles and other complex organic molecules.
Biology: Potential use in the development of biochemical probes and enzyme inhibitors.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile is not fully understood. it is believed to act by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy groups and the nitrile moiety may play a role in stabilizing transition states or forming covalent bonds with target molecules .
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile: Similar structure but with a different substitution pattern on the benzyl group.
3-Anilino-2-(3,4,5-trimethoxybenzyl)acrylonitrile: Contains an aniline group instead of an amino group.
Uniqueness
3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of three methoxy groups enhances its solubility and may influence its interaction with biological targets.
特性
CAS番号 |
85536-85-2 |
|---|---|
分子式 |
C13H16N2O3 |
分子量 |
248.28 g/mol |
IUPAC名 |
(E)-3-amino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile |
InChI |
InChI=1S/C13H16N2O3/c1-16-11-5-9(4-10(7-14)8-15)6-12(17-2)13(11)18-3/h5-7H,4,14H2,1-3H3/b10-7+ |
InChIキー |
INRQJEQHKHUUSB-JXMROGBWSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)C/C(=C\N)/C#N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=CN)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde](/img/structure/B12683500.png)
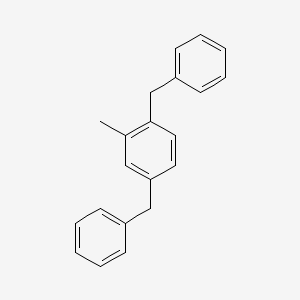

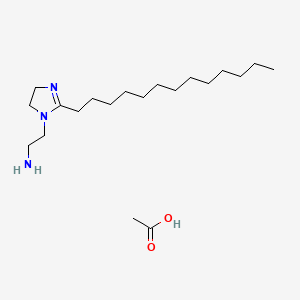


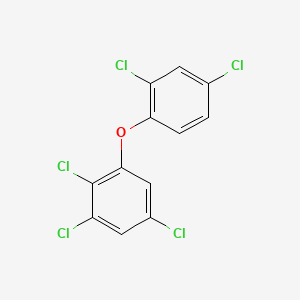
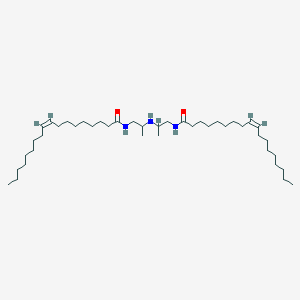
![N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12683560.png)

